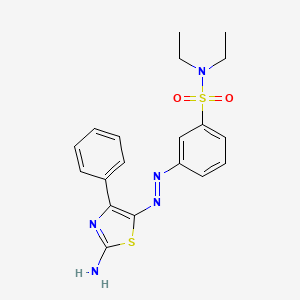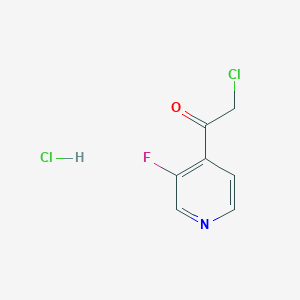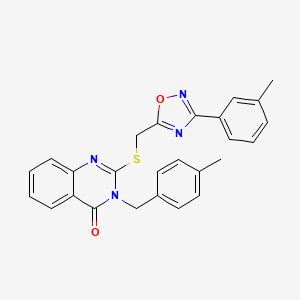
3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolin-4(3H)-one derivatives have garnered significant attention due to their potential as bactericides and fungicides. The compound "3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a novel molecule within this class, which is expected to exhibit biological activities against phytopathogenic microorganisms. The presence of a 1,3,4-oxadiazole thioether moiety in these derivatives is a key structural feature that contributes to their antimicrobial properties .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives often involves the reaction of o-aminobenzamide with various reagents. For instance, a one-pot cascade synthesis method using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has been reported, which is an efficient and environmentally benign approach . Additionally, reactions involving diaminoglyoxime and anthranilic acid derivatives or methyl 2-aminobenzoate have been developed to yield quinazolinone derivatives . These methods provide a basis for the synthesis of the compound , although the specific synthetic route for "3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which is often modified with various substituents to enhance biological activity. The 1,3,4-oxadiazole thioether moiety, in particular, is a significant structural component that has been shown to improve the antimicrobial efficacy of these compounds . The structure-activity relationships (SAR) of these compounds can be investigated using techniques such as comparative molecular similarity index analysis (CoMSIA), which helps in understanding the impact of different substituents on biological activity .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including alkylation, recyclization, and reactions with Schiff bases. For example, 3-(N",N",S-trialkylisothioureido)quinazolin-4(3H)-ones can undergo recyclization into 1,3,4-oxadiazoles under certain conditions . Additionally, the reaction of 2-aminobenzohydrazides with Schiff bases can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 1,3,4-oxadiazoles . These reactions are indicative of the versatility and reactivity of the quinazolinone scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure. The introduction of substituents such as the 1,3,4-oxadiazole thioether moiety can affect properties like solubility, stability, and reactivity. These properties are crucial for the biological activity of the compounds, as they determine the compounds' ability to interact with biological targets and their overall pharmacokinetic profile. The specific physical and chemical properties of "3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" are not detailed in the provided papers, but can be inferred based on the known properties of similar quinazolinone derivatives .
特性
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-17-10-12-19(13-11-17)15-30-25(31)21-8-3-4-9-22(21)27-26(30)33-16-23-28-24(29-32-23)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVUMKCWVHBDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)
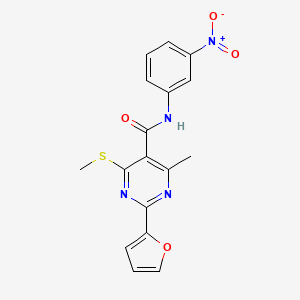
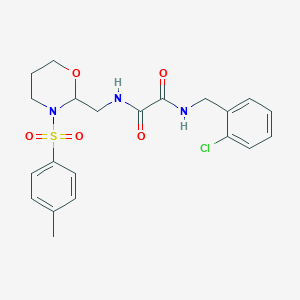

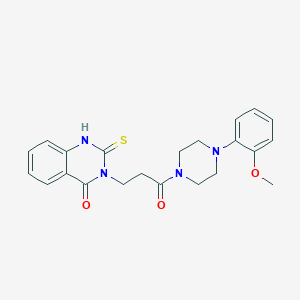
![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)
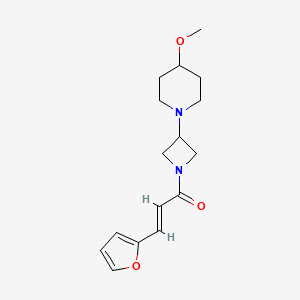
![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)
